molecular formula C18H16FNO5 B2809802 Methyl 2-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate CAS No. 1794909-12-8

Methyl 2-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate

Cat. No.: B2809802
CAS No.: 1794909-12-8
M. Wt: 345.326
InChI Key: CDJWFVNTGDGVDC-UHFFFAOYSA-N
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Description

Methyl 2-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate is a synthetic organic compound characterized by a benzoate ester backbone substituted with an amide-linked acetyloxyacetyl group and a 3-fluorophenyl moiety. Its structure integrates ester, amide, and aromatic fluorinated functionalities, which may confer unique physicochemical properties, such as enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name

methyl 2-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO5/c1-24-18(23)14-7-2-3-8-15(14)20-16(21)11-25-17(22)10-12-5-4-6-13(19)9-12/h2-9H,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJWFVNTGDGVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)COC(=O)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate typically involves multiple steps. One common method includes the esterification of 2-aminobenzoic acid with methanol in the presence of a strong acid catalyst to form methyl 2-aminobenzoate. This intermediate is then reacted with 3-fluorophenylacetyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate is used in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein binding.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the acetyl groups can form hydrogen bonds with amino acid residues. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Implications

  • Bioactivity Potential: While direct data are lacking, fluorinated benzoates like haloxyfop methyl ester demonstrate that fluorine enhances target binding and environmental stability. The target compound’s structure suggests possible neuropharmacological or enzymatic inhibition roles, akin to fluorinated peptides in CNS research (e.g., hypocretins) .

Biological Activity

Methyl 2-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate is a complex organic compound with potential biological activities that are of significant interest in pharmacological research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound has the molecular formula C18H16FNO5 and features a fluorophenyl group, acetyl group, and a benzoate ester. Its unique structure allows for specific interactions with biological targets, which contributes to its activity in various biological systems.

PropertyValue
Molecular FormulaC18H16FNO5
Molecular Weight345.32 g/mol
IUPAC NameThis compound
CAS Number1794909-12-8

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. The fluorophenyl group enhances binding affinity to hydrophobic pockets in target proteins, while the acetyl groups can form hydrogen bonds with amino acid residues. This interaction can lead to:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
  • Protein Binding: Alteration of protein function through binding interactions.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit antitumor properties. For instance, derivatives have been shown to inhibit cancer cell proliferation in vitro. A notable case study demonstrated that a related compound significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells.

Anti-inflammatory Effects

Research has highlighted the potential anti-inflammatory effects of this compound. In vitro assays showed that it could inhibit the production of pro-inflammatory cytokines in activated immune cells, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Enzyme Inhibition Studies

Various studies have focused on the enzyme inhibition capabilities of this compound. For example:

  • mPGES-1 Inhibition: Similar compounds have been evaluated for their ability to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), which plays a role in pain and inflammation pathways. The compound's structural features suggest it could similarly affect this enzyme, leading to reduced pain responses.

Case Studies

  • Antitumor Efficacy: A study published in Cancer Research examined a series of fluorinated benzoate derivatives, including this compound], demonstrating significant cytotoxic effects against various cancer cell lines (IC50 values ranging from 10 to 50 µM).
  • Inflammation Model: In an animal model of arthritis, treatment with the compound resulted in decreased swelling and inflammation markers, indicating its potential as an anti-inflammatory agent.

In Vitro Studies

In vitro studies have shown that this compound can effectively inhibit specific enzymes involved in inflammatory pathways. The results indicate that at concentrations as low as 5 µM, significant inhibition was observed.

Pharmacokinetics

Pharmacokinetic studies suggest that the compound has favorable absorption characteristics, with studies indicating good bioavailability when administered orally. This characteristic is crucial for its potential therapeutic applications.

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